
alpha-Chamigrene
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Overview
Description
Alpha-Chamigrene is a sesquiterpenoid.
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Alpha-chamigrene has shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported an IC50 value of less than 5.0 μg/mL against HeLa (cervical cancer) and P-388 (lymphocytic leukemia) cell lines, indicating potent anticancer activity . The compound's ability to inhibit cancer cell proliferation makes it a candidate for further pharmaceutical development.
2. Antibacterial and Antifungal Activity
Research indicates that this compound exhibits antibacterial properties against human pathogenic bacteria. It has been shown to possess activity against strains such as Bacillus cereus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 250 μg/mL . Additionally, its antifungal activity has been documented in various studies, highlighting its potential as a natural preservative or therapeutic agent in treating infections caused by fungi.
3. Antifeedant Activity
this compound has also demonstrated antifeedant properties against herbivorous insects, making it a candidate for use in agricultural pest management. This property can be particularly valuable in developing eco-friendly pest control solutions that minimize the reliance on synthetic pesticides .
Synthesis and Derivatives
The total synthesis of this compound has been achieved through various enantioselective synthetic routes. These methods not only facilitate the production of this compound but also allow for the creation of analogs with enhanced biological activities. For example, the enantioselective decarboxylative allylation followed by ring-closing metathesis has been effectively utilized to synthesize this compound and related compounds .
Case Studies
Case Study 1: Cytotoxicity Assessment
In a study conducted by Kamada et al., halogenated derivatives of this compound were isolated from Laurencia majuscula, a marine red alga. These derivatives exhibited significant cytotoxicity against various cancer cell lines, including gastric carcinoma and liver carcinoma, with IC50 values indicating strong potential for development into anticancer agents .
Case Study 2: Antibacterial Efficacy
Another investigation highlighted the antibacterial efficacy of this compound derivatives against clinical strains of bacteria. The study provided detailed MIC values, demonstrating that these compounds could serve as effective alternatives to conventional antibiotics in treating bacterial infections .
Properties
CAS No. |
19912-83-5 |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(6R)-1,5,5,9-tetramethylspiro[5.5]undeca-1,9-diene |
InChI |
InChI=1S/C15H24/c1-12-7-10-15(11-8-12)13(2)6-5-9-14(15,3)4/h6-7H,5,8-11H2,1-4H3/t15-/m1/s1 |
InChI Key |
SIBCECUUMHIAAM-OAHLLOKOSA-N |
SMILES |
CC1=CCC2(CC1)C(=CCCC2(C)C)C |
Isomeric SMILES |
CC1=CC[C@@]2(CC1)C(=CCCC2(C)C)C |
Canonical SMILES |
CC1=CCC2(CC1)C(=CCCC2(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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